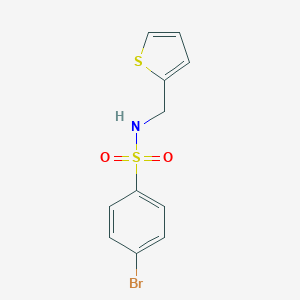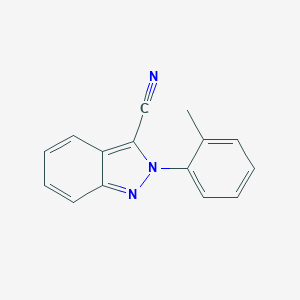
2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione, also known as 3-Cl-DIBQ, is a synthetic compound that belongs to the class of isoquinoline diones. It has been widely studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione can induce DNA damage and apoptosis in cancer cells, leading to their death. Additionally, 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione have been extensively studied in vitro and in vivo. It has been shown to induce DNA damage and apoptosis in cancer cells, leading to their death. Additionally, 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been associated with improved cognitive function and memory.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione in lab experiments include its potent antitumor activity, its ability to induce DNA damage and apoptosis in cancer cells, and its potential use as a diagnostic tool for detecting cancer cells. However, the limitations of using 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells.
Future Directions
There are several future directions for the study of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione. One potential direction is the development of more efficient and reproducible synthetic methods for the production of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione. Another potential direction is the investigation of the mechanism of action of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione in greater detail, in order to better understand its antitumor and neuroprotective effects. Additionally, future studies could focus on the optimization of the dosing and administration of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione in order to minimize toxicity to normal cells and maximize its therapeutic efficacy. Finally, future studies could investigate the potential use of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione in combination with other anticancer agents, in order to enhance its antitumor activity and reduce the risk of drug resistance.
Conclusion:
In conclusion, 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent antitumor activity, induce DNA damage and apoptosis in cancer cells, and inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. While there are some limitations to its use in lab experiments, the future directions for the study of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione are promising, and it has the potential to become a valuable tool in the fight against cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione involves the reaction of 3-chloropropylamine with benzo(de)isoquinoline-1,3-dione in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione in good yield and purity. The synthetic method has been optimized to improve the efficiency and reproducibility of the reaction.
Scientific Research Applications
2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, 2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione has been studied for its potential use as a diagnostic tool for detecting cancer cells.
properties
Product Name |
2-(3-Chloro-propyl)-benzo(de)isoquinoline-1,3-dione |
|---|---|
Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
2-(3-chloropropyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H12ClNO2/c16-8-3-9-17-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(17)19/h1-2,4-7H,3,8-9H2 |
InChI Key |
CPRJKZMNQLSRAI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCl |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B239779.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)
![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239784.png)
![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B239791.png)
![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)


